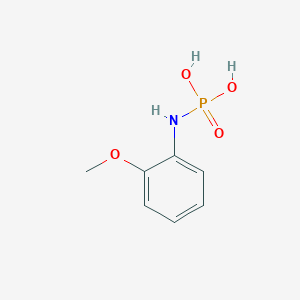
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate is a chemical compound that belongs to the class of aromatic sulfonyl isocyanates It is characterized by the presence of a trifluoropropoxy group attached to a benzene ring, which is further substituted with a sulfonyl isocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product.
化学反应分析
Types of Reactions
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction Reactions: The trifluoropropoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include ureas, carbamates, and various substituted benzene derivatives
科学研究应用
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
相似化合物的比较
Similar Compounds
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl chloride: This compound is a precursor to the isocyanate and shares similar structural features.
Benzene-1-sulfonyl isocyanate: Lacks the trifluoropropoxy group but has similar reactivity due to the presence of the sulfonyl isocyanate group.
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl urea: A product formed from the reaction of the isocyanate with amines.
Uniqueness
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where fluorinated groups are desired, such as in the design of pharmaceuticals and advanced materials.
属性
CAS 编号 |
90999-03-4 |
|---|---|
分子式 |
C10H8F3NO4S |
分子量 |
295.24 g/mol |
IUPAC 名称 |
N-(oxomethylidene)-2-(1,1,2-trifluoropropoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H8F3NO4S/c1-7(11)10(12,13)18-8-4-2-3-5-9(8)19(16,17)14-6-15/h2-5,7H,1H3 |
InChI 键 |
RGFWJFSLVNYPEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(OC1=CC=CC=C1S(=O)(=O)N=C=O)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
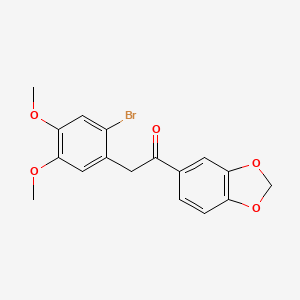
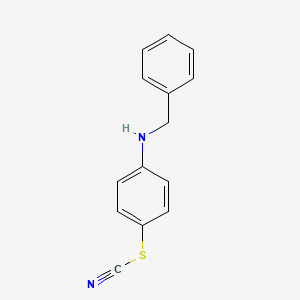
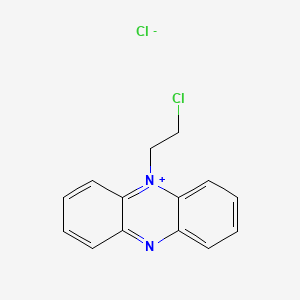
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

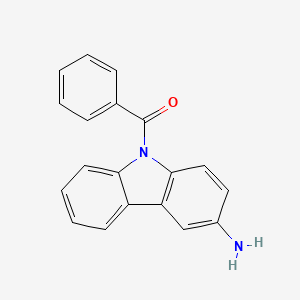
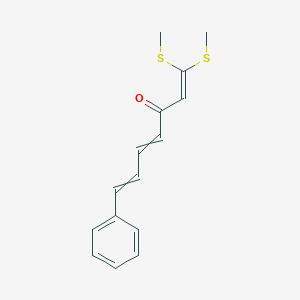
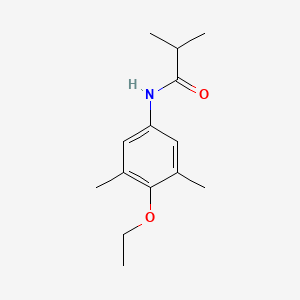
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

